![molecular formula C12H13ClN2OS B13195166 N-[1-(1,3-benzothiazol-2-yl)propan-2-yl]-2-chloroacetamide](/img/structure/B13195166.png)
N-[1-(1,3-benzothiazol-2-yl)propan-2-yl]-2-chloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1,3-benzothiazol-2-yl)propan-2-yl]-2-chloroacetamide is a compound that features a benzothiazole ring, which is a bicyclic structure containing both benzene and thiazole rings. Benzothiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of N-[1-(1,3-benzothiazol-2-yl)propan-2-yl]-2-chloroacetamide typically involves the reaction of 2-aminobenzothiazole with appropriate reagents to introduce the propan-2-yl and chloroacetamide groups. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethyl formamide (DMF) solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
N-[1-(1,3-benzothiazol-2-yl)propan-2-yl]-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[1-(1,3-benzothiazol-2-yl)propan-2-yl]-2-chloroacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antibacterial, antifungal, and anticancer activities.
Agriculture: The compound can be used as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Materials Science: Benzothiazole derivatives are used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of N-[1-(1,3-benzothiazol-2-yl)propan-2-yl]-2-chloroacetamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death . The exact molecular pathways depend on the specific biological context and target organism.
Comparison with Similar Compounds
N-[1-(1,3-benzothiazol-2-yl)propan-2-yl]-2-chloroacetamide can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole compounds with diverse biological activities.
Benzothiazole-2-thiol: Known for its use in vulcanization accelerators and as a corrosion inhibitor.
Benzothiazole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activity compared to other benzothiazole derivatives.
Properties
Molecular Formula |
C12H13ClN2OS |
|---|---|
Molecular Weight |
268.76 g/mol |
IUPAC Name |
N-[1-(1,3-benzothiazol-2-yl)propan-2-yl]-2-chloroacetamide |
InChI |
InChI=1S/C12H13ClN2OS/c1-8(14-11(16)7-13)6-12-15-9-4-2-3-5-10(9)17-12/h2-5,8H,6-7H2,1H3,(H,14,16) |
InChI Key |
ZIVWQJVLNPBABI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NC2=CC=CC=C2S1)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


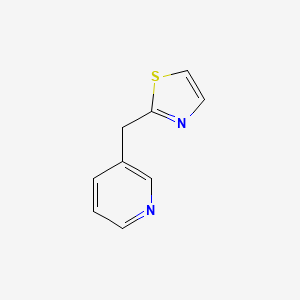
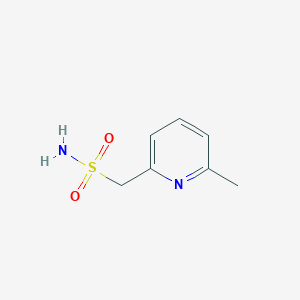

![tert-Butyl N-[(4-ethoxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B13195101.png)
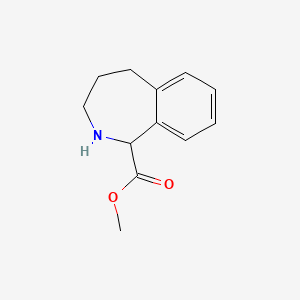

![7'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13195138.png)
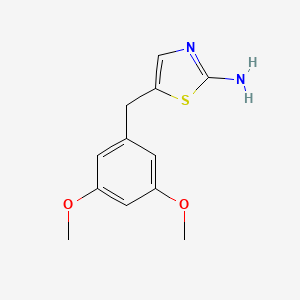
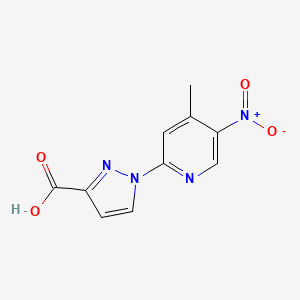
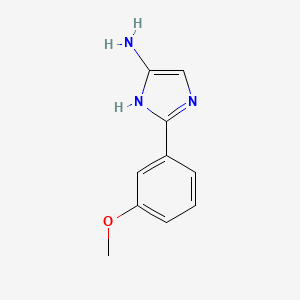
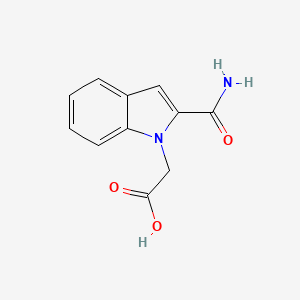

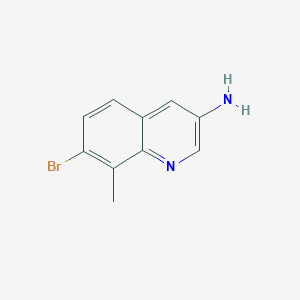
![3-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol](/img/structure/B13195178.png)
